molecular formula C26H24ClNO5 B2447421 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 867136-68-3

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2447421
M. Wt: 465.93
InChI Key: DXPISNUJWBFAJB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbonyl group, an ethoxy group, a furan ring, and a pyrrol-2-one ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyrrol-2-one rings are aromatic, which may contribute to the stability of the compound. The ethoxy and chloro substituents could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction. The chloro group might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Characterization

Research on pyrrole derivatives highlights the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, demonstrating the potential for creating a variety of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This study emphasizes the importance of spectroscopic analyses and quantum chemical calculations for understanding the structural and electronic properties of these compounds (Singh, Rawat, & Sahu, 2014).

Computational Studies

Computational studies provide a deeper understanding of the molecular structures and the electronic properties of heterocyclic compounds. For instance, the vibrational analysis and quantum theory of atoms in molecules (QTAIM) offer insights into the interaction sites and nature of dimer formation in related pyrrole derivatives. Such studies are crucial for predicting reactivity and designing new compounds with desired properties (Singh, Rawat, & Sahu, 2014).

Heterocyclic Compound Applications

The versatility of heterocyclic compounds is further demonstrated by the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for developing agrochemicals or medicinal compounds. This highlights the applicability of these compounds in diverse areas, ranging from agriculture to healthcare (Ghelfi et al., 2003).

Green Chemistry Approaches

The development of metal-free synthesis methods for polysubstituted pyrrole derivatives using surfactants in aqueous medium showcases the move towards more environmentally friendly and sustainable chemical processes. Such methodologies not only reduce the reliance on hazardous metals but also offer an efficient route to synthesizing complex heterocyclic structures (Kumar, Rāmānand, & Tadigoppula, 2017).

Future Directions

The compound could potentially be investigated for various applications, depending on its physical and chemical properties. For example, it could be studied for potential use in pharmaceuticals, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5/c1-3-16-7-9-17(10-8-16)23-22(24(29)18-11-12-21(32-4-2)20(27)14-18)25(30)26(31)28(23)15-19-6-5-13-33-19/h5-14,23,29H,3-4,15H2,1-2H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEQKCUTBGUVEX-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC)Cl)O)C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OCC)Cl)/O)/C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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